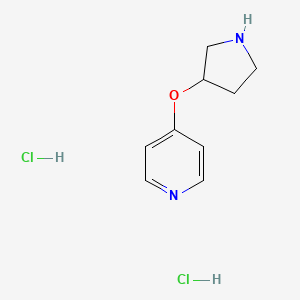

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

Description

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a pyridine derivative featuring a pyrrolidine ring connected via an ether linkage at the pyridine’s 4-position. The pyrrolidine moiety is substituted at its 3-position, and the compound exists as a dihydrochloride salt to enhance solubility and stability. Key properties include:

- Molecular Formula: C9H14Cl2N2O (base structure: C9H12N2O + 2HCl)

- Molecular Weight: ~251.15 g/mol (varies slightly depending on stereochemistry)

- CAS Number: 1260613-92-0 (R-isomer; ) or 1803593-46-5 (methyl-substituted variant; )

This compound is primarily used as a small-molecule scaffold in drug discovery, leveraging its heterocyclic architecture for targeting receptors or enzymes .

Properties

IUPAC Name |

4-pyrrolidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFYGRPPQCWOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-28-7 | |

| Record name | 4-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Approach

One common approach is the nucleophilic substitution of a 4-halo-pyridine (such as 4-chloropyridine or 4-bromopyridine) with pyrrolidin-3-ol or a protected derivative under basic conditions.

Reaction conditions : The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–120°C).

Base selection : Organic bases (e.g., triethylamine) or inorganic bases (e.g., sodium hydride, potassium carbonate) are used to deprotonate the pyrrolidin-3-ol, enhancing its nucleophilicity.

Isolation : After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.

Salt formation : The free base is then treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to form the dihydrochloride salt, which precipitates out due to its reduced solubility.

Coupling Reactions Using Activated Intermediates

Alternatively, the pyrrolidin-3-yloxy group can be introduced via coupling reactions using activated intermediates such as pyrrolidin-3-ol derivatives (e.g., mesylates or tosylates) reacting with 4-hydroxypyridine derivatives.

Activation step : Pyrrolidin-3-ol is converted to a leaving group derivative (e.g., mesylate) using methanesulfonyl chloride in the presence of a base.

Coupling step : The activated pyrrolidine derivative is reacted with 4-hydroxypyridine under basic conditions to form the ether linkage.

Purification and salt formation : Similar to the nucleophilic substitution method, the product is purified and converted to the dihydrochloride salt.

Representative Experimental Procedure (Based on Patent WO2020225831A1)

Step 1 : Dissolve 4-chloropyridine in dimethylformamide (DMF) at 25–30°C.

Step 2 : Add pyrrolidin-3-ol and a suitable base such as potassium carbonate.

Step 3 : Heat the mixture to 90–95°C and stir for 1–3 hours to complete the substitution.

Step 4 : Cool the reaction mixture and extract with dichloromethane.

Step 5 : Remove the solvent under reduced pressure.

Step 6 : Dissolve the crude product in ethanol and add hydrochloric acid to precipitate the dihydrochloride salt.

Step 7 : Filter and dry the solid to obtain pure this compound.

Process Optimization and Purification

Solvent choice : Alcohol solvents (ethanol, isopropanol), polar aprotic solvents (DMF, DMSO), and mixtures thereof are commonly used to optimize solubility and reaction kinetics.

Base selection : Organic bases (e.g., triethylamine) or inorganic bases (e.g., potassium carbonate) are chosen based on reactivity and ease of removal.

Purification methods : Crystallization from suitable solvents, filtration, washing with cold solvents, and drying under vacuum are standard to obtain high purity.

Purity levels : High purity (≥97% by HPLC) is achievable with optimized reaction and purification conditions.

Data Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 4-Chloropyridine or 4-bromopyridine | Commercially available |

| Nucleophile | Pyrrolidin-3-ol or activated derivative | May require protection/deprotection |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol | Polar aprotic solvents preferred |

| Base | Potassium carbonate, Triethylamine | Facilitates nucleophilic substitution |

| Reaction temperature | 80–95°C | Elevated temperature accelerates reaction |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Work-up | Extraction with dichloromethane, solvent removal | Standard organic work-up |

| Salt formation | Addition of HCl in ethanol or isopropanol | Precipitates dihydrochloride salt |

| Purification | Recrystallization, filtration, drying | Achieves ≥97% purity |

Research Findings and Observations

The choice of base and solvent significantly affects the yield and purity of the product.

Using polar aprotic solvents enhances nucleophilicity and reaction rate.

The dihydrochloride salt form improves the compound's stability and handling.

Crystallization conditions (temperature, solvent) influence the crystal form and purity.

The process is scalable and amenable to industrial synthesis with proper control of reaction parameters.

Chemical Reactions Analysis

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride has diverse applications in scientific research, particularly in medicinal chemistry and pharmaceutical development. Research indicates that compounds containing pyridine and pyrrolidine structures exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

Antimicrobial and Antiviral Research: 2-Methoxy-4-(pyrrolidin-3-yloxy)pyridine hydrochloride has demonstrated promise in studies related to antimicrobial efficacy against various pathogens. Its structure allows exploration in drug discovery, particularly for treating infections caused by resistant pathogens.

Anti-HIV-1 activity: Pyrrolo[3,4-c]pyridine derivatives have been evaluated for their anti-HIV-1 activity, with ester substituents at position 4 showing a significant influence on the activity of derivatives . Certain derivatives with specific substitutions (R = ethyl, R 1= OEt and R 2= Ph, 4-FPh, 4-MePh or indol-3-yl) exhibited potent activity (EC 50 <10 µM) . The most active compound, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, showed significant anti-HIV-1 activity (EC 50 = 1.65 µM) and in vitro therapeutic index TI = 7.98 .

Cosmetics: Cosmetic polymers are used for preparing nanoparticles for delivering fragrances, modifying their release profile, and reducing evaporation risk . Cosmetically active nutrients and dermal permeation enhancers have also been loaded into nanoparticles to improve their bioactivities on the skin .

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride's biological activity is attributed to its interaction with specific enzymes and receptors, potentially inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation.

Enzyme Inhibition: The compound has shown potential in inhibiting enzymes like COX-2, which is implicated in inflammatory responses. In vitro assays have demonstrated its effectiveness in reducing COX-2 activity, similar to established inhibitors like celecoxib.

Chemical Properties and Structure

The molecular formula of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is C9H14ClN3O2, with a molecular weight of approximately 231.68 g/mol. It features a pyrimidine ring substituted with a methoxy group and a pyrrolidine moiety, crucial for its biological activity. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the methoxy and pyrrolidin-3-yloxy groups can enhance binding affinity and selectivity.

Pharmaceutical Development

4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride has been studied for its potential as an anti-inflammatory and analgesic agent. Preliminary studies suggest it may interact with specific receptors involved in pain signaling pathways, making it a candidate for further pharmacological exploration.

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 | |

| Anti-inflammatory | Not specified | |

| Cytotoxicity against cancer cells | >50 (varied by cell line) |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Pyrrolidine Variants: Increased potency observed with specific substitutions.

- Methoxy Group: Enhances lipophilicity and cellular uptake.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocyclic Ring Variations

The pharmacological and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions and heterocyclic ring modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride with Analogs

Key Structural and Functional Insights

Heterocyclic Ring Size: Pyrrolidine (5-membered): Balances flexibility and stability, making it common in kinase inhibitors (e.g., JAK/STAT pathways) . Azetidine (4-membered): High ring strain may enhance binding affinity but reduce metabolic stability .

Substituent Position: 4-Position Pyridine: Optimal for π-π stacking interactions in aromatic binding pockets (e.g., adenosine receptors) .

Functional Group Additions: Methoxy Group (): Increases lipophilicity and may improve blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group. Its molecular formula is CHClNO, with a molecular weight of approximately 200.67 g/mol. The unique structural characteristics contribute to its interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its therapeutic effects.

- Antidiabetic Effects : Similar compounds have demonstrated the ability to reduce blood glucose levels by enhancing insulin sensitivity and glucose uptake in muscle and fat cells .

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly against certain cancer cell lines .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride | CHClNO | Potential antidiabetic effects |

| 3-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride | CHClNO | Antitumor activity |

| 4-(Pyrrolidin-3-yl)pyridine hydrochloride | CHClN | Neurological effects |

This table illustrates how the specific substitution patterns in these compounds influence their biological activity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound likely interacts with key enzymes involved in metabolic processes, potentially altering pathways related to glucose metabolism and cancer cell proliferation.

- Receptor Modulation : Similar pyridine derivatives have shown the ability to modulate various receptors, which may play a role in their pharmacological effects.

Case Studies

- Antidiabetic Activity : A study involving pyrrolo[3,4-c]pyridine derivatives demonstrated significant reductions in blood glucose levels in animal models without adversely affecting insulin levels . This suggests that compounds like this compound may have similar beneficial effects.

- Antitumor Efficacy : Research on pyrrolo[3,4-c]pyridine derivatives indicated moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards noncancerous cells . Such findings highlight the potential of this compound as a candidate for further antitumor studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(pyrrolidin-3-yloxy)pyridine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridine derivatives and pyrrolidine intermediates. For analogous compounds (e.g., piperidinyl or morpholinyl derivatives), reactions in dichloromethane with NaOH as a base have achieved >90% purity . Optimization may include temperature control (e.g., 0–5°C for exothermic steps) and sequential washes with saturated NaHCO₃ and brine to remove impurities . Purification via recrystallization or column chromatography is recommended for isolating dihydrochloride salts .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. If exposure occurs, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents or heat sources .

Q. What analytical techniques are suitable for characterizing this compound and confirming its purity?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ can confirm the dihydrochloride structure (e.g., pyrrolidine proton signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ = 236.14 for free base; adjust for chloride counterions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Solubility discrepancies often arise from variations in salt form (dihydrochloride vs. free base) or crystallinity.

- Step 1 : Confirm salt form via elemental analysis (Cl⁻ content) or ion chromatography .

- Step 2 : Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use sonication (30 min) and centrifugation (10,000 rpm) to separate undissolved material .

- Step 3 : Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for HPLC analysis to track degradation .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyrrolidine ring or pyridine oxidation) .

- Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; monitor changes via UV-Vis spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin or dopamine transporters). Focus on hydrogen bonding between the pyrrolidine oxygen and conserved residues (e.g., Asp98 in SERT) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- SAR Analysis : Compare with analogs (e.g., piperidinyl derivatives) to identify critical substituents for potency .

Data Contradiction and Validation

Q. How should researchers address conflicting cytotoxicity data reported in different cell lines?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293 or HepG2) and culture conditions (e.g., 10% FBS, 5% CO₂). Normalize viability assays (MTT/XTT) to vehicle controls .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

- Mechanistic Follow-Up : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.